Clinical Remission Rate at 4 Weeks: Dersalazine Sodium vs. Mesalazine in Mild-to-Moderate Ulcerative Colitis
In a double-blind randomized Phase II proof-of-concept study (NCT00808977) in patients with active ulcerative colitis (Mayo score ≥5 and ≤10), dersalazine sodium (1200 mg/12 h) demonstrated a clinical remission rate of 46.2% after 4 weeks of treatment, compared with 12.5% for mesalazine (1200 mg/12 h) and 10% for placebo [1]. The study included 34 randomized patients (13 dersalazine sodium, 10 mesalazine, 11 placebo). Colon biopsies from dersalazine sodium-treated patients showed significantly decreased expression of inflammatory genes relative to comparator groups [1].
| Evidence Dimension | Clinical remission rate (Mayo score) at 4 weeks |
|---|---|
| Target Compound Data | 46.2% (6/13 patients) |
| Comparator Or Baseline | Mesalazine: 12.5% (1/8 evaluable patients); Placebo: 10% |
| Quantified Difference | +33.7 percentage points vs. mesalazine; +36.2 percentage points vs. placebo |
| Conditions | Phase II RCT; patients with mild-to-moderate UC (Mayo score ≥5 and ≤10, sigmoidoscopy subscore ≥2); dosing 1200 mg/12 h for 4 weeks |
Why This Matters
The 3.7-fold higher remission rate provides a quantifiable basis for selecting dersalazine sodium over mesalazine in preclinical translational studies evaluating alternative mechanisms for UC intervention.
- [1] Pontes C, Vives R, Torres F, Panés J. Safety and activity of dersalazine sodium in patients with mild-to-moderate active colitis: double-blind randomized proof of concept study. Inflamm Bowel Dis. 2014;20(11):2004-2012. View Source
